![molecular formula C14H12Cl2O2 B060919 {4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol CAS No. 175136-14-8](/img/structure/B60919.png)
{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCM and has been extensively studied for its unique properties and effects on living organisms. In
Wissenschaftliche Forschungsanwendungen
DCM has been extensively studied for its potential applications in various scientific fields. In the field of medicine, DCM has been shown to have antimicrobial properties and has been used as an ingredient in some disinfectant products. Additionally, DCM has been studied for its potential use as an antifungal agent and as a treatment for certain types of cancer.
In the field of materials science, DCM has been used as a building block for the synthesis of various polymers and copolymers. These materials have shown promise in applications such as drug delivery, tissue engineering, and coatings.
Wirkmechanismus
The mechanism of action of DCM is not fully understood, but it is believed to affect cellular membranes. Studies have shown that DCM can disrupt the cell membrane of bacteria and fungi, leading to cell death. Additionally, DCM has been shown to inhibit the growth of cancer cells, although the exact mechanism of this effect is still being studied.
Biochemical and Physiological Effects:
DCM has been shown to have a low toxicity profile in animal studies, with no significant adverse effects observed at moderate doses. However, the long-term effects of DCM exposure are not well understood, and further research is needed to fully assess its safety.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DCM in lab experiments is its high purity and stability. DCM can be easily synthesized and purified to a high degree, making it a reliable and consistent chemical for use in experiments. However, one limitation of DCM is its potential toxicity, which must be carefully considered when designing experiments.
Zukünftige Richtungen
There are many potential future directions for research on DCM. One area of interest is its use as a building block for the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of DCM and its potential applications in medicine. Finally, more studies are needed to fully assess the safety of DCM and its long-term effects on living organisms.
Conclusion:
In conclusion, DCM is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. While much is still unknown about the mechanism of action and long-term effects of DCM, its high purity and stability make it a valuable chemical for use in lab experiments. As research on DCM continues, it is likely that new applications and potential uses for this compound will be discovered.
Synthesemethoden
DCM can be synthesized through a reaction between 3,4-dichlorobenzyl alcohol and 4-hydroxybenzaldehyde. The reaction is catalyzed by a base such as potassium carbonate, and the product is isolated through a series of purification steps. The yield of this synthesis method is generally high, making it a cost-effective and efficient way to produce DCM.
Eigenschaften
CAS-Nummer |
175136-14-8 |
---|---|
Produktname |
{4-[(3,4-Dichlorobenzyl)oxy]phenyl}methanol |
Molekularformel |
C14H12Cl2O2 |
Molekulargewicht |
283.1 g/mol |
IUPAC-Name |
[4-[(3,4-dichlorophenyl)methoxy]phenyl]methanol |
InChI |
InChI=1S/C14H12Cl2O2/c15-13-6-3-11(7-14(13)16)9-18-12-4-1-10(8-17)2-5-12/h1-7,17H,8-9H2 |
InChI-Schlüssel |
BUTXAZSPKFJGIA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CO)OCC2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1CO)OCC2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.